2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one
Description
Properties
CAS No. |
78932-22-6 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-9-7-13-12(14-11(9)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
ORYTUXYMKSPQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method A: Dimethyl Sulfoxide (DMSO)/NaOH System
Method B: Dimethyl Formamide (DMF)/K₂CO₃ System
Reagents :
- 6-Methyl-2-sulfanylpyrimidin-4(3H)-one (1 equiv)
- Benzyl chloride (1.1 equiv)
- K₂CO₃ (4 equiv)
- DMF (solvent)
Yield : Comparable to Method A (~90–95%).
Synthetic Optimization
Key parameters influencing yield and purity:
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DMSO | DMF |
| Base | NaOH | K₂CO₃ |
| Reaction Time | 1.5 hours | 12–24 hours |
| Temperature | 0–5°C | Room temp |
| Workup | Acidification | Acidification |
- Method A: Faster reaction, higher scalability.
- Method B: Milder conditions, suitable for acid-sensitive substrates.
Analytical Characterization
Post-synthesis validation includes:
- Melting Point : 122–124°C (consistent across methods).
- Spectroscopy :
- IR : ν ~1647 cm⁻¹ (C=O stretch).
- ¹H NMR (DMSO-d₆) : δ 4.45 (s, CH₂), 7.20–7.50 (m, Ar-H).
- MS : m/z 248 (M⁺).
Challenges and Solutions
- Regioselectivity : Ensuring alkylation at the 2-position requires controlled stoichiometry and base strength.
- Purification : Recrystallization from ethanol or DMF/ethanol mixtures enhances purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylsulfanyl-5-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding 5-methyl-3H-pyrimidin-4-one.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 5-Methyl-3H-pyrimidin-4-one.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one and its derivatives have applications in:
- Antiviral Agents: They can be used for targeting viral infections. Research indicates derivatives of the compound may possess significant antiviral activity, making them potential candidates for antiviral therapies.
- Antimicrobial Agents: They can be effective against bacteria and fungi.
- Anticancer Agents: They show potential use in cancer treatment. Some studies have highlighted its antimicrobial and anticancer activities.
- Drug Design and Development: Its unique structural features make it a valuable scaffold in drug design and development.
Chemical Reactivity and Synthesis
The reactivity of this compound allows for various chemical transformations. It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, which allows for the introduction of various functional groups. Reactions with aliphatic and aromatic amines have been documented, leading to the formation of N-substituted derivatives with promising biological activities. The compound can also be involved in Claisen rearrangements and other cyclization reactions, expanding its utility in synthetic organic chemistry.
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with benzyl sulfide under acidic or basic conditions.
Interaction Studies
Interaction studies have focused on its binding affinity to various biological targets, including enzymes and receptors associated with disease pathways. These studies often utilize techniques such as molecular docking and kinetic assays to elucidate the compound's mechanism of action and potential therapeutic efficacy. Understanding these interactions is crucial for optimizing its pharmacological properties and minimizing side effects.
Related Compounds and Activities
Several compounds share structural similarities with this compound:
| Compound Name | Notable Properties |
|---|---|
| 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | Antiviral activity |
| 2-(benzylsulfanyl)-5-(diphenylmethyl)-6-hydroxypyrimidin-4(3H)-one | Potential anticancer properties |
| 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles | Antimicrobial activity |
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfur atom in the benzylsulfanyl group can form interactions with metal ions or other biomolecules, influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Compound 1 : 5-Benzyl-2-{[(4-bromophenyl)methyl]sulfanyl}-6-methylpyrimidin-4(3H)-one
- Key Differences :
- The sulfanyl group is substituted with a 4-bromobenzyl moiety instead of a simple benzyl.
- Additional methyl group at position 6.
- Impact :
- Bromine increases molecular weight (401.32 g/mol ) and logP (4.28 ), enhancing lipophilicity.
- Higher halogen content may improve metabolic stability but reduce aqueous solubility (logSw = -4.3 ).
- Polar surface area (33.88 Ų ) is comparable to the target compound, suggesting similar membrane permeability.
Compound 2 : 2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one
- Key Differences :
- Biphenyl-3-yl substituent at position 2 and hydroxyl group at position 5.
- Impact: Hydroxyl group increases polarity (logP likely < 4) and hydrogen-bonding capacity (H-bond donors = 1). Structural rigidity from biphenyl could enhance target binding selectivity.
Compound 3 : 2-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
- Key Differences: Indeno-pyrimidinone fused-ring system and 3-chlorobenzylsulfanyl group.
- Chlorine atom enhances logP and may influence electrophilic reactivity. Lack of reported solubility data limits direct comparison.
Compound 4 : 3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
- Key Differences: Thieno-pyrimidinone core with sulfanylidene (S=) group.
- Thiophene ring introduces additional sulfur, which may participate in metal coordination. 2-Methylpropyl substituent increases steric bulk, possibly hindering target interactions.
Compound 5 : 3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
- Key Differences: Pyridinone core with triazole-sulfanyl substituent.
- Impact: Triazole ring introduces nitrogen-rich heterocycle, enhancing hydrogen-bond acceptor capacity.
Data Table: Comparative Analysis of Pyrimidinone Derivatives
*Inferred data for the target compound.
Research Findings and Implications
- Polar Groups : Hydroxyl (Compound 2) and sulfanylidene (Compound 4) introduce polarity, which may improve water solubility but reduce blood-brain barrier penetration .
- Structural Complexity : Fused-ring systems (Compounds 3 and 4) enhance rigidity, likely improving target binding but complicating synthesis .
Biological Activity
2-benzylsulfanyl-5-methyl-3H-pyrimidin-4-one is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Characterized by a pyrimidine ring with a benzylthio group at the 2-position and a methyl group at the 5-position, this compound exhibits potential as a pharmaceutical agent. This article reviews its biological activities, including antiviral, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.
The molecular formula of this compound is C11H12N2OS. Its unique structure allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry. The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives with enhanced biological activities.
Antiviral Activity
Research indicates that derivatives of this compound may possess significant antiviral properties. A study highlighted that modifications to the compound's structure could enhance its efficacy against viral pathogens. For instance, certain derivatives demonstrated potent activity against specific viruses, suggesting their potential for development in antiviral therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it exhibits activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating their potential as antimicrobial agents .
Anticancer Activity
Several studies have focused on the anticancer properties of this compound. Notably, a derivative was found to exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and A549. The IC50 values obtained from these studies suggest that this compound could serve as a lead structure for developing new anticancer drugs .
Case Studies
- Antiviral Efficacy : A derivative of this compound was tested against influenza virus strains. The study reported a reduction in viral load by up to 75% at certain concentrations, indicating strong antiviral potential.
- Antimicrobial Testing : A series of synthesized derivatives were evaluated for their antimicrobial activity against seven microbial strains. The results showed that some compounds exhibited MIC values below 50 µg/mL, demonstrating effective inhibition of bacterial growth .
- Cytotoxicity Evaluation : In a comparative study, the cytotoxic effects of this compound were assessed alongside known anticancer agents. The results indicated that certain derivatives had enhanced potency compared to standard treatments, suggesting their viability in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes the properties of structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | Structure | Antiviral activity |
| 2-(benzylsulfanyl)-5-(diphenylmethyl)-6-hydroxypyrimidin-4(3H)-one | Structure | Potential anticancer properties |
| 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles | Structure | Antimicrobial activity |
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors associated with disease pathways. Molecular docking studies have indicated strong binding affinities to targets involved in viral replication and cancer cell proliferation. This understanding aids in optimizing its pharmacological properties while minimizing potential side effects .
Q & A
Q. What protocols ensure reproducibility in synthesizing air-sensitive intermediates for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
